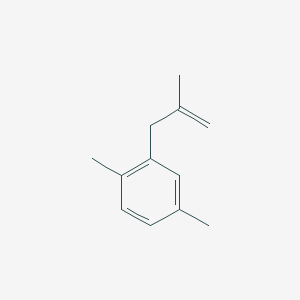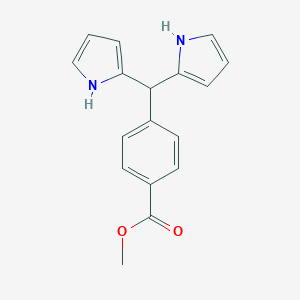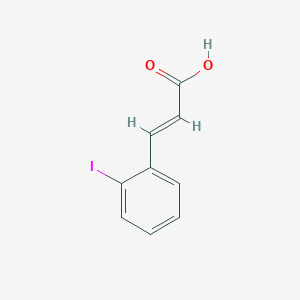
5-(Chloromethyl)thiazole hydrochloride
Übersicht
Beschreibung
5-(Chloromethyl)thiazole hydrochloride is a compound with the molecular formula C4H5Cl2NS . It is used as a pharmaceutical and agrochemical intermediate . It is also used as an intermediate of insecticides Thiamethoxam and Clothianidin .
Molecular Structure Analysis
In the molecular structure of this compound, the chloromethyl C and 2-position Cl atoms lie close to the mean plane of the thiazole ring . No classical hydrogen bonds are found in the crystal structure .Physical And Chemical Properties Analysis
This compound has a molecular weight of 170.06 g/mol . It has one hydrogen bond donor count and two hydrogen bond acceptor counts . Its exact mass is 168.9519757 g/mol . The compound has a topological polar surface area of 41.1 Ų .Wissenschaftliche Forschungsanwendungen
Synthesis and Stability
5-(Chloromethyl)thiazole hydrochloride plays a critical role in the synthesis of biologically active compounds. A notable study by Lin, Salter, & Gong (2009) demonstrates the efficient synthesis of a stable isotope-labeled version of 5-(hydroxymethyl)thiazole, a variant of this compound, which serves as a building block for various compounds. Their work contributes significantly to the development of novel biologically interesting compounds.
Pharmacological Activities
Thiazole, the core structure in this compound, is recognized for its diverse pharmacological activities. According to Borcea et al. (2021), thiazole derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor effects. This highlights the potential of this compound derivatives in drug discovery and development.
Chemical Properties and Synthesis Routes
The chemical properties and various synthesis routes of this compound are detailed by Huang Jin-yan (2010). Understanding these properties is essential for exploring its application in scientific research and industrial processes.
Antimicrobial and Antifungal Properties
Thiazole derivatives, including those related to this compound, have been studied for their antimicrobial and antifungal properties. A study by Juspin et al. (2010) on imidazo[2,1-b]thiazoles shows promising results in this area, indicating the potential of these compounds in addressing infectious diseases.
Marine-Derived Compounds
Compounds related to this compound have been isolated from marine sources, as shown in the work of Fu & MacMillan (2015). These discoveries contribute to the understanding of naturally occurring thiazole derivatives and their potential applications.
Synthesis of Novel Derivatives
Research into the synthesis of novel thiazole derivatives, which could include this compound analogs, is a growing field. Studies like those conducted by Hillstrom et al. (2001) offer insight into new methods of creating these compounds, which could lead to significant advancements in medicinal chemistry and other scientific areas.
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
5-(Chloromethyl)thiazole hydrochloride is a derivative of thiazole, a heterocyclic organic compound . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . Therefore, the primary targets of this compound could be similar to these compounds, potentially acting on a wide range of biological targets.
Mode of Action
It is known to be a chlorinating agent used to produce a variety of organic compounds . The reaction between 5-(chloromethyl)-1,3-thiazole hydrochloride and methanol produces methylene chloride, which can then be reacted with other chemicals to create other products . This reaction requires a solvent such as dimethylformamide or sodium hydroxide solution and an organic base such as sodium ethoxide or potassium tert-butoxide .
Biochemical Pathways
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that this compound may interact with a variety of biochemical pathways.
Result of Action
Given its potential role as a chlorinating agent in the production of various organic compounds , it may have diverse effects depending on the specific context of its use.
Action Environment
Like many chemical reactions, its efficacy as a chlorinating agent may be influenced by factors such as temperature, ph, and the presence of other chemicals .
Biochemische Analyse
Cellular Effects
Thiazoles have been reported to have diverse biological activities, suggesting that they may influence cell function in various ways These could potentially include impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Eigenschaften
IUPAC Name |
5-(chloromethyl)-1,3-thiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNS.ClH/c5-1-4-2-6-3-7-4;/h2-3H,1H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIESYFUVRJDNNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=N1)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Cl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20624702 | |
| Record name | 5-(Chloromethyl)-1,3-thiazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20624702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131052-44-3 | |
| Record name | Thiazole, 5-(chloromethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131052-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Chloromethyl)-1,3-thiazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20624702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(chloromethyl)-1,3-thiazole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Ethanone, 1-(4-methylphenyl)-2-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B176861.png)
![12-Naphthalen-2-ylbenzo[a]anthracene](/img/structure/B176865.png)




